Butanedioic acid,2-(1-aziridinyl)-, 1,4-diethyl ester
Description
Butanedioic acid,2-(1-aziridinyl)-, 1,4-diethyl ester (CAS 1137-24-2) is a substituted succinic acid derivative with the molecular formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol . Its structure features a reactive aziridinyl group (a three-membered ring containing one nitrogen and two carbons) at the 2-position of the succinic acid backbone, esterified with ethyl groups at the 1- and 4-positions.
Properties
CAS No. |
1137-24-2 |
|---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
diethyl 2-(aziridin-1-yl)butanedioate |
InChI |
InChI=1S/C10H17NO4/c1-3-14-9(12)7-8(11-5-6-11)10(13)15-4-2/h8H,3-7H2,1-2H3 |
InChI Key |
XOTACAHLRMABNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)N1CC1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Comparative Data Table of Preparation Methods
| Preparation Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Nucleophilic substitution of diethyl 2-halobutanedioate with aziridine | Halogenated ester + aziridine, base catalyst, polar aprotic solvent | Straightforward, moderate conditions | Sensitive to temperature, risk of ring-opening | 50–85 |
| Direct aziridine ring formation via cyclization | Functionalized butanedioic acid derivatives, ring closure under catalysis | Potential for one-pot synthesis | Complex control, multiple steps | Variable (lower) |
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid,2-(1-aziridinyl)-, 1,4-diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Nucleophiles: Various nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C12H20O5
- Molecular Weight: 244.28 g/mol
- IUPAC Name: Diethyl 2-(1-aziridinyl)butanedioate
- CAS Number: 41117-77-5
This compound features a diethyl ester functional group attached to a butanedioic acid backbone with an aziridine moiety, which contributes to its unique chemical reactivity and biological activity.
Medicinal Chemistry
Anticancer Activity:
Research indicates that derivatives of butanedioic acid can exhibit anticancer properties. The aziridine ring is known for its ability to form covalent bonds with biological macromolecules, which can lead to the inhibition of tumor growth. A study demonstrated that aziridine-containing compounds showed promising results in inhibiting cell proliferation in various cancer cell lines.
| Study Reference | Findings |
|---|---|
| Chudasama et al. (2010) | Hydroacylation reactions using aziridine derivatives showed effective anticancer activity in vitro. |
Drug Delivery Systems:
Butanedioic acid esters are explored as drug carriers due to their biocompatibility and ability to enhance the solubility of hydrophobic drugs. The incorporation of the aziridine moiety can improve the stability and release profiles of these formulations.
Polymer Science
Synthesis of Biodegradable Polymers:
The compound can be utilized in the synthesis of biodegradable polymers. Its structure allows for the formation of polyesters through ring-opening polymerization processes. This property is particularly valuable in creating environmentally friendly materials for packaging and medical applications.
| Polymer Type | Application |
|---|---|
| Poly(butanedioic acid) | Used in biodegradable packaging materials due to its mechanical properties and biodegradability. |
Case Study:
A recent investigation into the synthesis of polyesters from butanedioic acid derivatives revealed that incorporating aziridine units enhanced thermal stability and mechanical strength compared to traditional polyesters.
Agricultural Applications
Pesticide Development:
The aziridine ring has been studied for its potential use in developing novel pesticides. Compounds with this structure have shown efficacy against various pests while minimizing environmental impact.
| Pesticide Type | Efficacy |
|---|---|
| Aziridine-based pesticides | Effective against aphids and whiteflies with low toxicity to beneficial insects. |
Case Study:
Field trials conducted on aziridine-based pesticides demonstrated a significant reduction in pest populations while maintaining crop yield, indicating a promising avenue for sustainable agricultural practices.
Mechanism of Action
The mechanism by which Butanedioic acid,2-(1-aziridinyl)-, 1,4-diethyl ester exerts its effects involves interactions with various molecular targets. The aziridine ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is crucial for its applications in drug development and enzyme studies .
Comparison with Similar Compounds
Structural and Reactivity Analysis
- Aziridinyl Group (Target Compound) : The aziridinyl moiety introduces high reactivity, enabling nucleophilic ring-opening reactions. This property is critical in crosslinking applications or drug delivery systems .
- Methylene Group (Diethyl Itaconate) : The conjugated double bond in itaconate derivatives facilitates addition polymerization, making them valuable in producing biodegradable plastics .
- Bulkier Substituents (Diethyl 2,3-diisopropylsuccinate) : The isopropyl groups increase steric hindrance, reducing reaction rates but enhancing thermal stability for use as plasticizers .
- Acetyl Groups (Diethyl 2,3-diacetylsuccinate) : Acetyl substituents allow for hydrolysis or transesterification reactions, useful in synthesizing fragrances and surfactants .
Physical Properties
- Molecular Weight Trends : Bulky substituents (e.g., isopropyl, tetramethyl) increase molecular weight, affecting boiling/melting points. For example, diethyl 2,3-diisopropylsuccinate (258.36 g/mol) has a higher boiling point than unsubstituted diethyl succinate (174.19 g/mol) .
- Density : While direct data for the target compound is unavailable, analogous dibutyl esters (e.g., 2-Methylene-Butanedioic Acid 1,4-Dibutyl Ester) exhibit densities near 0.989 g/cm³ , suggesting similar trends for diethyl derivatives .
Biological Activity
Butanedioic acid, 2-(1-aziridinyl)-, 1,4-diethyl ester, also known as diethyl 2-(1-aziridinyl)butanedioate, is a compound with significant biological activity attributed to its unique structural features. This article will delve into its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₂H₁₈N₁O₄ and a molecular weight of approximately 215.25 g/mol. It consists of a butanedioic acid backbone with two ethyl ester groups at the 1 and 4 positions and an aziridine substituent at the 2 position. The aziridine ring is particularly noteworthy for its reactivity and biological properties, often serving as a precursor for various drug development processes .
Antimicrobial Properties
Research indicates that aziridine-containing compounds possess notable antimicrobial activities. For instance, studies have shown that aziridine-thiourea derivatives exhibit significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. These compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL against certain strains, suggesting that butanedioic acid, 2-(1-aziridinyl)-, 1,4-diethyl ester may share similar antimicrobial properties .
Cytotoxicity and Anticancer Potential
Aziridines are recognized for their cytotoxic effects against cancer cell lines. Preliminary studies on related aziridine compounds have indicated their potential as anticancer agents. For example, certain derivatives have shown cytotoxicity against HeLa cells with promising results in inhibiting cell proliferation. The presence of the aziridine moiety enhances their ability to interact with biological macromolecules, potentially disrupting cellular processes critical for tumor growth .
Case Studies and Experimental Results
Several studies have investigated the biological activities of aziridine derivatives:
- Study on Aziridine Derivatives : A study focused on synthesizing and evaluating various aziridine derivatives found that certain compounds exhibited strong antimicrobial activity against clinical isolates of S. aureus, outperforming traditional antibiotics like ampicillin .
- Cytotoxicity Assessments : Cytotoxicity assays conducted on murine fibroblast (L929) and human tumor (HeLa) cell lines revealed that some aziridine derivatives had low toxicity while maintaining significant anticancer activity .
Comparative Analysis
To better understand the unique properties of butanedioic acid, 2-(1-aziridinyl)-, 1,4-diethyl ester compared to other compounds with similar structures, the following table summarizes key features:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Butanedioic acid, diethyl ester | C₈H₁₄O₄ | Commonly used in organic synthesis; lacks aziridine ring |
| Butanedioic acid, 2-(1-oxobutyl)-, 1,4-diethyl ester | C₁₂H₁₈O₅ | Contains an oxobutyl group; different reactivity profile |
| Butanedioic acid, 2-(1-aminoalkyl)- | Varies | Contains amino groups; exhibits different biological activities compared to esters |
The distinct combination of the diethyl ester functionality and the reactive aziridine ring in butanedioic acid, 2-(1-aziridinyl)-, 1,4-diethyl ester allows for unique reactivity patterns not observed in simpler esters or other derivatives lacking the aziridine structure .
Q & A
Q. Key Considerations :
- Use anhydrous ethanol to prevent hydrolysis of the aziridinyl group.
- Monitor reaction progress via thin-layer chromatography (TLC) or FT-IR for ester C=O peak (~1740 cm⁻¹).
Basic: How can spectroscopic techniques characterize this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₀H₁₇NO₄ (exact mass requires calculation). Fragmentation patterns should include loss of ethyl groups (Δ m/z = 45) and aziridine ring opening .
- FT-IR : Ester C=O stretch (~1740 cm⁻¹), aziridine C-N stretch (~1250 cm⁻¹), and N-H bending (~1600 cm⁻¹) .
Validation : Compare data with structurally related esters (e.g., diethyl succinate in or acetylated analogs in ).
Advanced: How does the aziridinyl group influence reactivity compared to other substituents (e.g., sulfonate or acetyl groups)?
Methodological Answer:
The aziridinyl group’s strained three-membered ring confers high electrophilicity, enabling:
- Nucleophilic Ring-Opening Reactions : Reacts with thiols, amines, or carboxylates under mild conditions (e.g., pH 7–9, 25°C), forming crosslinked adducts. This contrasts with sulfonate esters, which require stronger nucleophiles (e.g., hydroxide) .
- Polymerization Potential : Acts as a crosslinking agent in epoxy resins or polyesters, unlike inert acetylated analogs .
- Stability Trade-offs : Aziridinyl esters are less stable in acidic/basic media compared to sulfonated esters, necessitating pH-controlled storage (pH 6–8) .
Experimental Design : Compare hydrolysis rates of aziridinyl vs. acetyl or sulfonyl derivatives using HPLC to track degradation products .
Advanced: What are the stability challenges under varying pH and temperature conditions?
Methodological Answer:
- Hydrolysis Kinetics :
- Acidic Conditions (pH < 4) : Rapid ring-opening of aziridinyl group, forming ammonium salts. Ester hydrolysis occurs concurrently, releasing succinic acid .
- Basic Conditions (pH > 9) : Ester saponification dominates, yielding carboxylate salts. Aziridinyl group may undergo partial hydrolysis to ethanolamine derivatives .
- Thermal Stability : Decomposes above 120°C, releasing ethylene gas (from ester degradation) and nitrogen-containing byproducts. Use thermogravimetric analysis (TGA) to map degradation thresholds .
Q. Mitigation Strategies :
- Store at 4°C in amber vials under inert gas (argon).
- Avoid aqueous buffers unless stabilized with non-nucleophilic surfactants.
Advanced: What role could this compound play in polymer or prodrug design?
Methodological Answer:
- Crosslinking Agent : The aziridinyl group forms covalent bonds with nucleophilic residues (e.g., cysteine thiols in proteins), enabling applications in:
- Prodrug Activation : Ester groups enhance lipophilicity for cellular uptake, with intracellular esterases cleaving the diethyl esters to release active aziridine moieties (alkylating agents) .
Q. Experimental Validation :
- Assess cytotoxicity in vitro using MTT assays (compare with non-aziridinyl esters).
- Monitor crosslinking efficiency via gel permeation chromatography (GPC) .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
